molecular formula C22H21N5O3 B3312939 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide CAS No. 946335-76-8

4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide

Cat. No. B3312939
CAS RN: 946335-76-8
M. Wt: 403.4 g/mol
InChI Key: ZNMFTZMQUIXENM-UHFFFAOYSA-N
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Description

4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide, also known as IIB-IX, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment.

Mechanism of Action

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . These interactions inhibit the enzyme’s activity, disrupting the normal flow of electrons in the electron transport chain and the production of ATP.

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain . This disruption leads to a decrease in ATP production, affecting energy-dependent processes in the cell. The compound’s antifungal activity may be due to this disruption of energy production .

Pharmacokinetics

Similar compounds with the 1,3,4-oxadiazol ring have been found to have good bioavailability

Result of Action

The compound has shown significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . This is likely due to the disruption of ATP production, which affects the growth and survival of the fungi.

Advantages and Limitations for Lab Experiments

One advantage of 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide is its high selectivity for CK2, which minimizes off-target effects. However, its low solubility in water can make it difficult to work with in lab experiments. In addition, its potency can vary depending on the cell line and experimental conditions used.

Future Directions

There are several potential future directions for research on 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide. One area of interest is its potential use in combination with other cancer treatments to enhance efficacy and reduce side effects. Another area of research is the development of more potent and selective CK2 inhibitors based on the structure of 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide in vivo.

Scientific Research Applications

4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-13(2)21-25-26-22(30-21)18-11-15-5-3-4-6-17(15)27(18)12-19(28)24-16-9-7-14(8-10-16)20(23)29/h3-11,13H,12H2,1-2H3,(H2,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMFTZMQUIXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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